2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions to form the sulfonamide intermediate.
Coupling with Thiophene Derivative: The sulfonamide intermediate is then coupled with a thiophene derivative, such as thiophen-2-ylmethylamine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound’s sulfonamide group is known for its antibacterial properties. Research is ongoing to explore its efficacy in treating bacterial infections and its potential as an anti-inflammatory agent.
Industry
Industrially, the compound can be used in the synthesis of dyes and pigments due to its aromatic structure. Additionally, its derivatives may find applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
- 2-[4-(2-bromobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
Compared to its analogs, 2-[4-(2-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s biological activity and metabolic stability, often enhancing its efficacy and reducing side effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-17-5-1-2-6-18(17)27(24,25)22-15-9-7-14(8-10-15)12-19(23)21-13-16-4-3-11-26-16/h1-11,22H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYXOYHNAIOOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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